Sulopenem - 120788-07-0

Sulopenem

Catalog Number: EVT-285904
CAS Number: 120788-07-0
Molecular Formula: C12H15NO5S3
Molecular Weight: 349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulopenem is under investigation in clinical trial NCT03357614 (Sulopenem Followed by Sulopenem-etzadroxil/Probenecid vs Ertapenem Followed by Cipro for Complicated UTI in Adults).
Sulopenem is a parenteral thiopenem with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria. Sulopenem is not active against Pseudomonas aeruginosa. In addition, this agent is fairly stable against hydrolysis by various beta-lactamases.
Synthesis Analysis

Sulopenem can be synthesized via a convergent approach. [] The key step involves cyclization of an oxalimide intermediate to form the thiopenem core. [] This allows for the late introduction of the chiral sulfoxide side chain, a crucial component that is both expensive and labile. [] A previous method involved a multistep linear sequence where the chiral sulfoxide side chain was introduced early in the process. [] Another synthetic route utilizes (L)-aspartic acid to generate both (3S)- and (3R)-thiolanylthio side chains of the final product. [] This pathway provides enantiopure thioacetate intermediates in high yield. [] To accommodate the labile sulfoxide group in the side chain, standard penem synthesis methods have been modified to enable the conversion of these intermediates to Sulopenem. []

Molecular Structure Analysis

The molecular structure of Sulopenem features a thiopenem core, which is a hybrid of penicillin and cephalosporin structures. [] The core consists of a β-lactam ring fused to a five-membered ring containing a sulfur atom. [] Attached to this core is a distinctive (1R)-hydroxyethyl substituent at the 6-position and a (cis-1-oxo-3-thiolanyl)thio side chain at the 2-position. []

Mechanism of Action

Sulopenem, like other β-lactam antibiotics, exerts its antibacterial action by inhibiting bacterial cell wall synthesis. [, , ] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. [, , ] Sulopenem demonstrates stronger affinities for all PBP fractions compared to imipenem, even against Pseudomonas aeruginosa. [] Its affinity for PBPs 1 and 3 of Staphylococcus aureus and PBP 2 of Escherichia coli are significantly stronger than those of imipenem. [] The binding of Sulopenem to PBPs disrupts peptidoglycan cross-linking, leading to cell wall instability and ultimately bacterial cell death. [, , ]

Physical and Chemical Properties Analysis

Sulopenem exists as a prodrug, Sulopenem etzadroxil, in its oral formulation. [, , ] This prodrug is rapidly hydrolyzed in the body to release the active Sulopenem. [] Probenecid, an organic anion transport inhibitor, is often co-administered with oral Sulopenem to delay renal excretion and enhance its pharmacokinetic profile. [, , , ] This co-administration results in increased area under the curve (AUC) and prolonged time above minimum inhibitory concentration (T > MIC), crucial parameters for efficacy. [, , ]

Applications
  • Urinary Tract Infections (UTIs): Sulopenem exhibits potent in vitro activity against common uropathogens, including multi-drug resistant strains. [, , , ] Clinical trials demonstrate efficacy against uncomplicated UTIs caused by fluoroquinolone-resistant pathogens. [, ] In a mouse model of UTI, Sulopenem minimized resistance amplification, supporting its potential as an effective treatment option. []
  • Intra-abdominal Infections: Sulopenem displayed excellent in vitro activity against Enterobacteriaceae isolates from intra-abdominal infections. [, ] Its activity against anaerobes, often implicated in these infections, is also notable. [, , ]
  • Mycobacterium abscessus Infections: Combination therapy of Sulopenem with Cefuroxime, with or without β-lactamase inhibitors, demonstrates synergistic bactericidal activity against Mycobacterium abscessus. [, ] This combination is effective at clinically achievable concentrations and holds promise for oral treatment of this challenging infection. [, ]
Future Directions
  • Clinical Trials: Further clinical trials are needed to confirm the efficacy and safety of Sulopenem for various infections, including complicated UTIs, intra-abdominal infections, and Mycobacterium abscessus lung disease. [, , , ]
  • Resistance Monitoring: Continuous surveillance of emerging resistance to Sulopenem is crucial to ensure its long-term efficacy. [, ]
  • Combination Therapy: Exploring synergistic combinations of Sulopenem with other antibiotics or β-lactamase inhibitors could further enhance its effectiveness and combat multi-drug resistant strains. [, , , ]
  • Biodefense Applications: Evaluating Sulopenem as a potential medical countermeasure against bio-threat pathogens like Bacillus anthracis is an area of interest due to its broad spectrum and oral bioavailability. [, ]

Cefuroxime

Compound Description: Cefuroxime is a second-generation cephalosporin antibiotic available in both oral and intravenous formulations. It exhibits activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [, ].

Relevance: Cefuroxime demonstrates synergistic effects in combination with Sulopenem against Mycobacterium abscessus [, ]. This synergistic activity is attributed to their combined interaction with L,D-transpeptidases (LDTs), particularly LdtMab2, involved in cell wall synthesis []. Cefuroxime also enhances Sulopenem's bactericidal activity against Mycobacterium tuberculosis, highlighting the potential of this combination for tuberculosis treatment [].

Durlobactam

Compound Description: Durlobactam is a non-β-lactam β-lactamase inhibitor (BLI) that protects β-lactam antibiotics from degradation by certain β-lactamases. It exhibits broad-spectrum activity against various β-lactamases, including class A, C, and some class D enzymes [].

Relevance: Durlobactam further enhances the synergistic antibacterial effect observed with the combination of Sulopenem and Cefuroxime against Mycobacterium abscessus []. The addition of Durlobactam results in a greater reduction of colony-forming units (CFUs) compared to the dual-drug combination alone, suggesting a potential for improved treatment outcomes [].

Avibactam

Compound Description: Avibactam, similar to Durlobactam, is a non-β-lactam β-lactamase inhibitor. It protects partner β-lactam antibiotics from degradation by a wide range of β-lactamases, including class A, C, and some class D enzymes [, ].

Relevance: Similar to Durlobactam, Avibactam enhances the antibacterial effect of Sulopenem when combined with Cefuroxime against Mycobacterium abscessus []. It also demonstrates synergy with Sulopenem and Tebipenem against Escherichia coli producing extended-spectrum β-lactamases or AmpC enzymes [].

Tebipenem

Compound Description: Tebipenem is an oral carbapenem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria [, ]. It inhibits bacterial cell wall synthesis by binding to PBPs [].

Relevance: Tebipenem exhibits a similar activity profile to Sulopenem against Escherichia coli producing extended-spectrum β-lactamases or AmpC enzymes, particularly when combined with Taniborbactam []. It also demonstrates synergistic bactericidal activity with Cefuroxime against Mycobacterium abscessus, suggesting a potential therapeutic strategy similar to that of Sulopenem [].

Taniborbactam

Compound Description: Taniborbactam is a novel, potent, and broad-spectrum non-β-lactam β-lactamase inhibitor that protects β-lactam antibiotics from enzymatic degradation [].

Relevance: When combined with Taniborbactam, both Tebipenem and Sulopenem exhibit low minimum inhibitory concentration (MIC) values against various strains of Escherichia coli, including those producing metallo-β-lactamases []. This highlights the potential of Taniborbactam to broaden the activity of these antibiotics against resistant strains.

Amoxicillin

Compound Description: Amoxicillin is a widely used β-lactam antibiotic belonging to the penicillin group. It demonstrates activity against a broad range of Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis [, ].

Relevance: While Amoxicillin alone shows limited activity against Mycobacterium abscessus, it demonstrates strong bactericidal synergy when combined with Sulopenem, Tebipenem, or Cefuroxime in the presence of Avibactam []. This synergistic effect underscores the potential of combining Amoxicillin with these antibiotics for treating Mycobacterium abscessus infections.

Imipenem

Compound Description: Imipenem is a broad-spectrum carbapenem antibiotic used to treat a wide variety of bacterial infections [, , , , ].

Meropenem

Compound Description: Meropenem is another broad-spectrum carbapenem antibiotic used for various bacterial infections [, , ].

Relevance: Sulopenem demonstrates similar in vitro activity to Meropenem against Escherichia coli []. In murine systemic infection models, Sulopenem shows superior efficacy compared to Meropenem against Staphylococcus aureus and Streptococcus pneumoniae [].

Ertapenem

Compound Description: Ertapenem, like Meropenem and Imipenem, belongs to the carbapenem class of antibiotics and is utilized for treating a range of bacterial infections [, , ].

Ciprofloxacin

Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria [, , , , , ].

Probenecid

Compound Description: Probenecid is an organic anion transport inhibitor that blocks the renal excretion of certain drugs, including β-lactam antibiotics [, , ].

Relevance: Probenecid is co-formulated with the oral prodrug of Sulopenem, Sulopenem Etzadroxil, to enhance its pharmacokinetic properties [, , ]. Co-administration of Probenecid increases the area under the curve (AUC) of Sulopenem, extends its half-life, and prolongs the time above the minimum inhibitory concentration (MIC), leading to improved efficacy [, ].

Properties

CAS Number

120788-07-0

Product Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

IUPAC Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C12H15NO5S3

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1

InChI Key

FLSUCZWOEMTFAQ-PRBGKLEPSA-N

SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

CP-70,429; CP 70,429; CP70,429; CP-70429; CP 70429; CP70429; Sulopenem.

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.